molecular formula C18H34O B14336851 Octadeca-11,13-dien-1-ol CAS No. 96348-50-4

Octadeca-11,13-dien-1-ol

Cat. No.: B14336851
CAS No.: 96348-50-4
M. Wt: 266.5 g/mol
InChI Key: ZNXJYKXGWZIMAD-UHFFFAOYSA-N
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Description

Octadeca-11,13-dien-1-ol is an 18-carbon fatty alcohol with conjugated double bonds at positions 11 and 13 and a hydroxyl group at the terminal carbon. Its molecular formula is C₁₈H₃₄O, with a molecular weight of 270.47 g/mol (exact mass: 270.2559) . The compound is notable for its role as a sex pheromone in insects, particularly in species like the poplar clearwing moth (Paranthrene tabaniformis), where it interacts with olfactory receptors to mediate mating behaviors . The stereochemistry of its double bonds (e.g., E or Z configurations) significantly influences its biological activity, as demonstrated in pheromonal signaling studies .

Properties

CAS No.

96348-50-4

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadeca-11,13-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,19H,2-4,9-18H2,1H3

InChI Key

ZNXJYKXGWZIMAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dien-1-ol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method includes the hydroformylation of alkenes followed by reduction to yield the desired dienol. The reaction conditions often require the presence of catalysts such as rhodium complexes and high-pressure hydrogen gas .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroformylation processes, where the reaction is carried out in reactors designed to handle high pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Octadeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of octadeca-11,13-dien-1-ol are highly dependent on its chain length, double bond positions, and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Structural Features Key Differences Biological Activity/Applications
This compound C18, Δ11,13 (conjugated diene), -OH at C1 Reference compound Sex pheromone in P. tabaniformis
(3E,13Z)-Octadeca-3,13-dien-1-ol C18, Δ3,13 (non-conjugated), -OH at C1 Double bond positions (Δ3 vs. Δ11) Synergistic pheromone component in moths
Tetradeca-11,13-dien-1-ol C14, Δ11,13, -OH at C1 Shorter chain (C14 vs. C18) Insect pheromone; altered volatility
Hexadeca-11,13-dien-1-ol C16, Δ11,13, -OH at C1 Intermediate chain length Higher hydrophobicity affects receptor binding
(9E,11E)-9,11-Tetradecadien-1-ol C14, Δ9,11 (conjugated), -OH at C1 Double bond position shift (Δ9,11) Distinct pheromone activity in related species
11-OCTADECYN-1-OL C18, Δ11 (triple bond), -OH at C1 Triple bond replaces Δ11 double bond Reduced pheromone activity; altered reactivity

Key Findings from Comparative Studies

Chain Length Effects: Shorter chains (e.g., C14 in tetradeca-11,13-dien-1-ol) reduce hydrophobicity, increasing volatility and altering insect receptor interactions compared to the C18 analogue .

Double Bond Position and Configuration: In P. tabaniformis, (3E,13Z)-octadeca-3,13-dien-1-ol and (E)-11,13-tetradecadien-1-ol exhibit synergistic effects when blended with this compound, enhancing male moth attraction . Conjugated dienes (e.g., Δ11,13 in this compound) stabilize molecular conformation, optimizing receptor binding compared to non-conjugated isomers .

Functional Group Substitutions: Replacing double bonds with triple bonds (e.g., 11-octadecyn-1-ol) diminishes pheromone activity due to reduced flexibility and electronic differences . Esters (e.g., methyl octadeca-11,15-diynoate) derived from similar alcohols show distinct reactivity, enabling applications in synthetic chemistry rather than biology .

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